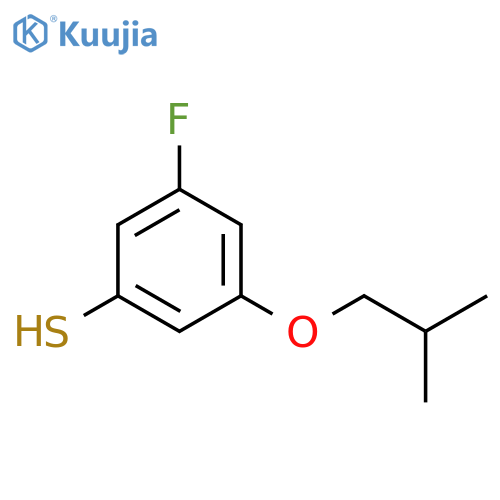Cas no 1379300-12-5 (3-fluoro-5-(2-methylpropoxy)benzenethiol)

1379300-12-5 structure
商品名:3-fluoro-5-(2-methylpropoxy)benzenethiol
CAS番号:1379300-12-5
MF:C10H13FOS
メガワット:200.273025274277
MDL:MFCD18426906
CID:5208761
3-fluoro-5-(2-methylpropoxy)benzenethiol 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-5-(2-methylpropoxy)benzenethiol
-
- MDL: MFCD18426906
- インチ: 1S/C10H13FOS/c1-7(2)6-12-9-3-8(11)4-10(13)5-9/h3-5,7,13H,6H2,1-2H3
- InChIKey: QODQFXDEFHADFJ-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC(OCC(C)C)=CC(F)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
3-fluoro-5-(2-methylpropoxy)benzenethiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434709-1 g |
3-iso-Butoxy-5-fluorothiophenol; . |
1379300-12-5 | 1g |
€1621.80 | 2023-06-16 | ||
| abcr | AB434709-1g |
3-iso-Butoxy-5-fluorothiophenol; . |
1379300-12-5 | 1g |
€1621.80 | 2025-02-20 |
3-fluoro-5-(2-methylpropoxy)benzenethiol 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
1379300-12-5 (3-fluoro-5-(2-methylpropoxy)benzenethiol) 関連製品
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1379300-12-5)3-fluoro-5-(2-methylpropoxy)benzenethiol

清らかである:99%
はかる:1g
価格 ($):961.0